molecular formula C24H36N2O B15214882 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine CAS No. 57202-38-7

5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine

Cat. No.: B15214882
CAS No.: 57202-38-7
M. Wt: 368.6 g/mol
InChI Key: XQQYMNZQNMFGAR-UHFFFAOYSA-N
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Description

5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine is a synthetic pyrimidine derivative of significant interest in advanced materials and medicinal chemistry research. Pyrimidine-based compounds are ubiquitous in nature and form the core structure of nucleobases in DNA and RNA, making them a privileged scaffold in scientific discovery . This compound is primarily investigated in the field of liquid crystal research . Its molecular structure, featuring a rigid pyrimidine core flanked by flexible alkyl and alkoxy chains, is characteristic of compounds that exhibit mesomorphic behavior (liquid crystal phases) . Related pyrimidine analogs with similar structures demonstrate distinct phase transitions, such as crystalline-to-smectic-to-nematic-to-isotropic phases, making them valuable components in the design of electro-optic displays and other functional materials . In biomedical research, the pyrrolo[2,3-d]pyrimidine scaffold, a fused relative of the pyrimidine class, is recognized as a key structure in antitumor agent development . These compounds are designed to mimic purines and can act as inhibitors for various kinase targets implicated in cancer progression, such as ALK and WEE1 . The structural motif of substituting the pyrimidine ring with specific alkyl and aryl groups is a common strategy to modulate biological activity and binding affinity to therapeutic targets . Researchers value this compound for its potential as a building block in synthesizing more complex tricyclic systems or for evaluating structure-activity relationships in new drug candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57202-38-7

Molecular Formula

C24H36N2O

Molecular Weight

368.6 g/mol

IUPAC Name

2-(4-heptoxyphenyl)-5-heptylpyrimidine

InChI

InChI=1S/C24H36N2O/c1-3-5-7-9-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-10-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3

InChI Key

XQQYMNZQNMFGAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC

Origin of Product

United States

Molecular Architecture and Structure Property Relationships in 5 Heptyl 2 4 Heptyloxy Phenyl Pyrimidine Systems

Influence of Alkyl Chain Lengths on Mesophase Formation and Stability

The length of the terminal alkyl chains plays a critical role in dictating the mesomorphic behavior of phenylpyrimidine-based liquid crystals. In the case of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine, the C7 alkyl and C7 alkyloxy chains significantly influence the balance between nematic and smectic phases.

Generally, as the length of the terminal alkyl chains increases in a homologous series of calamitic liquid crystals, there is a pronounced tendency to favor the formation of more ordered smectic phases over the nematic phase. This is attributed to the enhancement of van der Waals forces between the aliphatic tails of adjacent molecules. These interactions promote a side-by-side packing arrangement, leading to the layered structure characteristic of smectic phases. Conversely, molecules with shorter alkyl chains have weaker side-chain interactions and tend to exhibit only nematic phases or have lower smectic-nematic transition temperatures.

Table 1: Phase Transition Temperatures of the Analogue Compound 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8) This table presents data for a close analogue to illustrate the typical mesophases observed in this class of compounds.

TransitionTemperature (°C)
Crystal (Crys) → Smectic C (SmC)29
Smectic C (SmC) → Smectic A (SmA)56
Smectic A (SmA) → Nematic (N)62
Nematic (N) → Isotropic (Iso)69

Data sourced from a study on the thermoelastic properties of PYP8O8. acs.org

Role of Core Rigidity and Molecular Shape Anisotropy in Liquid Crystalline Ordering

The foundation of liquid crystalline behavior in this system is the rigid, anisotropic core composed of a phenyl ring linked to a pyrimidine (B1678525) ring. This rigidity is essential for maintaining the rod-like shape necessary for the formation of orientationally ordered mesophases. The 5-phenylpyrimidine (B189523) core structure has specific attributes that influence mesogenic properties when compared to its 2-phenylpyrimidine (B3000279) isomer.

Studies on related systems have shown that 5-phenylpyrimidine derivatives generally exhibit higher mesophase stabilities and a stronger tendency to form smectic A phases compared to their 2-phenylpyrimidine counterparts, which are more likely to form nematic phases. This difference is attributed to several factors, including:

Polarizability and Dipole Moment: The placement of the nitrogen atoms in the pyrimidine ring affects the distribution of the π-electron system and the net molecular dipole moment, which in turn alters intermolecular interactions. rsc.org

The high degree of molecular shape anisotropy—the significant difference between the molecule's length and width—is the primary driving force for the formation of the nematic phase. The rigid core, extended by the flexible heptyl and heptyloxy chains in a relatively linear fashion, creates a molecule that is substantially longer than it is wide. This geometry favors the parallel alignment of molecules along a common axis (the director), which is the defining characteristic of the nematic phase.

Impact of Terminal and Lateral Substitutions on Mesogenic Behavior and Intermolecular Interactions

While the subject molecule itself lacks lateral substituents, it is instructive to consider their potential impact. The introduction of a lateral substituent (an atom or group attached to the side of the rigid core) generally has a disruptive effect on mesophase stability. Key effects include:

Steric Hindrance: A lateral group increases the width of the molecule, disrupting the close side-by-side packing required for both smectic and nematic ordering. This steric hindrance weakens the intermolecular forces, typically leading to a decrease in the clearing temperature (TN-I) and a reduction in the stability of smectic phases.

For example, the introduction of a fluoro or methyl group onto the phenyl or pyrimidine ring would be expected to lower the melting and clearing points of the compound. The magnitude of this effect depends on the size, polarity, and position of the substituent.

Conformational Analysis and its Correlation with Liquid Crystalline Order Parameters

The molecular structure of this compound is not entirely rigid. While the phenylpyrimidine core is planar and stiff, significant conformational freedom exists in the two terminal alkyl chains and around the single bond connecting the phenyl and pyrimidine rings. nih.gov

The degree of orientational order in a liquid crystal is quantified by the nematic order parameter, S. This parameter is a measure of the average alignment of the long molecular axes with respect to the director. It is defined as:

S = ½ ⟨3cos²θ - 1⟩

where θ is the angle between the long axis of an individual molecule and the director, and the angle brackets denote an average over all molecules in the sample. A value of S=1 corresponds to perfect parallel alignment, while S=0 represents a completely isotropic (random) orientation.

The conformational flexibility of the alkyl chains directly impacts the order parameter. Any conformation that deviates from a perfectly linear, all-trans state reduces the effective anisotropy of the molecule, thereby lowering the order parameter. As temperature increases within a mesophase, both increased molecular motion and greater chain flexibility contribute to a decrease in the order parameter, until it drops to zero at the transition to the isotropic liquid. acs.org Molecular dynamics simulations have shown that the aromatic core typically exhibits a higher degree of order than the flexible tails. nih.gov

Advanced Characterization Techniques for Probing Molecular Organization and Dynamics in 5 Heptyl 2 4 Heptyloxy Phenyl Pyrimidine

Spectroscopic Methodologies for Structural Elucidation and Intermolecular Interactions

Spectroscopy is fundamental to confirming the molecular identity of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the molecular structure of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous evidence of the chemical environment of each atom, confirming the precise connectivity and verifying the absence of impurities.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this molecule, distinct signals are expected for the aromatic protons on the phenyl and pyrimidine (B1678525) rings, the methylene (B1212753) protons of the alkyl chains (including the unique signal from the -O-CH₂- group), and the terminal methyl (-CH₃) protons. The predicted chemical shifts are influenced by the electron density of their local environment; for instance, aromatic protons are deshielded and appear at higher chemical shifts (downfield) compared to the shielded aliphatic protons of the heptyl chains.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum would show distinct signals for the aromatic carbons of the phenyl and pyrimidine rings, the aliphatic carbons of the two heptyl chains, and the carbon of the ether linkage. The number of unique signals confirms the symmetry and structure of the molecule.

The purity of a synthesized sample can be assessed by the absence of unexpected peaks in both ¹H and ¹³C NMR spectra. The integration of the ¹H NMR signals also provides a quantitative ratio of the different types of protons, which should match the theoretical values for the pure compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Atom TypeNucleusPredicted Chemical Shift (ppm)Description of Environment
Pyrimidine-H¹H8.5 - 9.0Protons on the pyrimidine ring, highly deshielded.
Phenyl-H (ortho to pyrimidine)¹H8.2 - 8.5Aromatic protons adjacent to the electron-withdrawing pyrimidine ring.
Phenyl-H (ortho to -OHeptyl)¹H6.9 - 7.1Aromatic protons adjacent to the electron-donating heptyloxy group.
-O-CH₂-¹H3.9 - 4.1Methylene protons directly attached to the ether oxygen.
Ar-CH₂-¹H2.6 - 2.8Methylene protons of the heptyl chain directly attached to the pyrimidine ring.
-(CH₂)₅-¹H1.2 - 1.8Methylene protons of the alkyl chains.
-CH₃¹H0.8 - 1.0Terminal methyl protons of the alkyl chains.
Aromatic/Pyrimidine Carbons¹³C110 - 165Carbons within the phenyl and pyrimidine rings.
-O-CH₂-¹³C65 - 70Carbon of the methylene group attached to the ether oxygen.
Alkyl Chain Carbons¹³C14 - 35Carbons of the heptyl and heptyloxy chains.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for confirming their presence. For this compound, the IR spectrum would be dominated by absorptions corresponding to the C-H bonds of the alkyl chains and aromatic rings, the C=C and C=N stretching vibrations within the aromatic core, and the C-O stretching of the ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the phenyl-pyrimidine core contains π-electrons that can be excited to higher energy orbitals (π → π* transitions) by absorbing UV radiation. The wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation. This technique is useful for confirming the presence of the chromophoric core and for quantitative analysis based on the Beer-Lambert law. The spectrum is expected to show a strong absorption band in the UV region, characteristic of the phenyl-pyrimidine chromophore.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic (Phenyl and Pyrimidine rings)
2960 - 2850C-H StretchAliphatic (Heptyl chains)
1610 - 1580C=N and C=C StretchPyrimidine and Phenyl rings
1520 - 1450C=C StretchAromatic Ring Skeletal Vibrations
1260 - 1200C-O-C Asymmetric StretchAryl-Alkyl Ether
1050 - 1000C-O-C Symmetric StretchAryl-Alkyl Ether

X-ray Diffraction (XRD) Studies for Mesophase Structure Determination and Layer Spacing Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the long-range positional order within liquid crystal mesophases. When a monochromatic X-ray beam is directed at an aligned liquid crystal sample, the organized arrangement of molecules diffracts the beam into a characteristic pattern.

For smectic phases, which possess one-dimensional positional order (a layered structure), the XRD pattern typically shows a sharp, low-angle reflection corresponding to the smectic layer spacing (d). This spacing is related to the molecular length. Additionally, a diffuse, wide-angle reflection provides information about the average distance between adjacent molecules within a layer. For nematic phases, which lack positional order, only the diffuse wide-angle reflection is observed.

Analysis of a closely related homologue, 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine, reveals a molecular length of approximately 25.2 Å. aps.org It is expected that this compound would exhibit a smectic A (SmA) phase where the layer spacing 'd' is close to the full molecular length, and potentially a tilted smectic C (SmC) phase where 'd' would be shorter due to the molecular tilt within the layers.

Polarizing Optical Microscopy (POM) for Mesophase Texture Analysis and Transition Visualization

Polarizing Optical Microscopy (POM) is a crucial technique for identifying liquid crystal mesophases and observing the transitions between them. When a thin film of the liquid crystal is placed between two crossed polarizers, the anisotropic nature of the mesophases allows them to rotate the plane of polarized light, resulting in bright, colorful images known as "textures." Each type of mesophase exhibits a unique and identifiable optical texture.

Upon cooling this compound from its isotropic liquid state (which appears black under crossed polarizers), the formation of a nematic phase would likely be identified by a threaded or Schlieren texture. Further cooling into a smectic A phase would typically result in the appearance of a focal-conic fan texture. A subsequent transition to a smectic C phase might be indicated by a change in this texture, such as the appearance of broken fans. POM allows for the direct visualization of these phase transitions at specific temperatures, which can then be correlated with data from other techniques like DSC.

Calorimetric Methods for Phase Transition Event Investigation

Calorimetric methods measure the heat changes associated with physical or chemical processes, providing quantitative thermodynamic data on phase transitions.

Differential Scanning Calorimetry (DSC) is the primary method for investigating the thermal behavior of liquid crystals. It measures the difference in heat flow required to maintain a sample and a reference at the same temperature as they are heated or cooled at a constant rate. Phase transitions appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram.

The temperature at which a peak occurs corresponds to the phase transition temperature. The area under the peak is directly proportional to the enthalpy change (ΔH) of the transition, which reflects the change in intermolecular bonding energy. The entropy change (ΔS) can then be calculated using the equation ΔS = ΔH / T, where T is the transition temperature in Kelvin. First-order transitions, such as the crystal-to-smectic and smectic-to-nematic transitions, typically show sharp, well-defined peaks with significant enthalpy changes. Second-order transitions, like the smectic A-to-nematic transition, may exhibit smaller, more subtle peaks.

While specific experimental data for this compound is not widely published, data from its C8 homologue, 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8), provides a strong basis for prediction. aps.orgacs.orgmpg.de The C7 compound is expected to show a similar sequence of transitions (Crystal → Smectic → Nematic → Isotropic) but at slightly shifted temperatures.

Table 3: Phase Transition Temperatures for the Homologous Compound 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8) Source: Data compiled from multiple studies for reference. aps.orgacs.orgmpg.de

TransitionTemperature (°C)Description
Crystal → Smectic C (SmC)29Melting of the crystal into a tilted smectic phase.
Smectic C (SmC) → Smectic A (SmA)56Transition from a tilted to an orthogonal smectic phase.
Smectic A (SmA) → Nematic (N)62Loss of layered structure, retaining orientational order.
Nematic (N) → Isotropic (Iso)69Clearing point; loss of all liquid crystalline order.

A DSC analysis of this compound would provide the precise temperatures and thermodynamic data (ΔH and ΔS) for its unique phase transitions, allowing for a complete thermodynamic profile of the material.

Dielectric Spectroscopy for Understanding Molecular Dynamics and Relaxation Phenomena

Dielectric spectroscopy is a powerful technique for investigating the molecular and collective dynamics in liquid crystalline materials, including those with a phenylpyrimidine core. This method probes the response of a material to an applied oscillating electric field, providing insights into the rotational dynamics of polar molecules and their collective motions over a wide range of frequencies. For calamitic (rod-like) liquid crystals, such as those in the 5-alkyl-2-(4-alkoxyphenyl)pyrimidine family, dielectric spectroscopy can elucidate the different relaxation processes associated with molecular reorientations.

The primary molecular motions observed are the rotation of the molecule around its short axis (a "flip-flop" motion) and the rotation around its long axis. In nematic liquid crystals with a positive dielectric anisotropy (Δε > 0), the flip-flop motion of the molecules is the dominant relaxation process observed when the electric field is applied parallel to the director (the average direction of the long molecular axes).

While specific data for this compound is not available, studies on analogous pyrimidine-based liquid crystals provide valuable insights. For instance, research on 2-(4-((4-pentylcyclohexyl)methoxy)phenyl)-5-propylpyrimidine, which also possesses a pyrimidine polar group, has shown a positive dielectric anisotropy of 3.5 at 100°C. The relaxation frequency corresponding to the molecular rotation around the short axis was determined from the peak of the imaginary part of the dielectric permittivity (ε'').

The temperature dependence of this relaxation process often follows the Arrhenius model, allowing for the calculation of the activation energy required for the molecular reorientation. For the aforementioned analogous compound, the activation energy for the flip-flop motion was found to be 88 kJ/mol. This value reflects the energy barrier that the molecules must overcome to reorient themselves around their short axes within the nematic potential.

In another relevant study on 2-chloro-4-heptyl-phenyl 4-(5-pentyl-pyrimidin-2-yl)-benzoate, which exhibits both nematic and smectic A phases, a positive dielectric anisotropy was also observed in both phases. rsc.org The relaxation frequency for this compound was found to be 2.1 MHz at a temperature of 130°C, and an activation energy was also determined. rsc.org

These findings for structurally related compounds allow us to infer the expected dielectric behavior of this compound. It is anticipated that this compound would also exhibit a principal relaxation mode in the MHz frequency range, associated with the end-over-end rotation of the molecule. The precise relaxation frequency and activation energy would be influenced by the specific lengths of the alkyl and alkoxy chains, which affect the molecule's moment of inertia and the intermolecular interactions.

The general class of phenyl pyrimidine-based liquid crystals has also been investigated for their potential to exhibit colossal dielectric permittivity. This phenomenon is of significant interest for applications in high-energy storage devices like supercapacitors. Studies on a set of polar, rod-shaped liquid crystalline molecules with phenylpyrimidine moieties have demonstrated that these materials can show superparaelectric behavior rather than ferroelectric behavior, as evidenced by the linear dependence of polarization on the electric field and the absence of hysteresis.

Table of Dielectric Properties for Analogous Pyrimidine-Based Liquid Crystals

Compound NamePhase(s)Dielectric Anisotropy (Δε)Relaxation Frequency (fR)Activation Energy (Ea)
2-(4-((4-pentylcyclohexyl)methoxy)phenyl)-5-propylpyrimidineNematic3.5 at 100°CNot specified88 kJ/mol
2-chloro-4-heptyl-phenyl 4-(5-pentyl-pyrimidin-2-yl)-benzoateNematic, Smectic APositive2.1 MHz at 130°CCalculated

Investigation of Liquid Crystalline Mesophases and Phase Transition Dynamics of 5 Heptyl 2 4 Heptyloxy Phenyl Pyrimidine

Classification and Detailed Characterization of Thermotropic Mesophases Exhibited

Another closely related compound, 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8), has been shown to exhibit a more extensive range of mesophases, including crystalline, smectic C, smectic A, and nematic phases. nih.govmpg.de This suggests that 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine likely also possesses a smectic C phase in addition to the nematic and smectic A phases.

Nematic Phase (N): In the nematic phase, the rod-like molecules of this compound exhibit long-range orientational order, aligning their long axes along a common direction known as the director. However, they lack any long-range positional order, behaving like a liquid in terms of their translational freedom.

Smectic A Phase (SmA): Upon cooling from the nematic phase, the compound is expected to transition into a smectic A phase. In this phase, the molecules retain the orientational order of the nematic phase but also begin to exhibit partial positional order, arranging themselves into layers. The long axes of the molecules are, on average, perpendicular to the layer planes.

Smectic C Phase (SmC): Based on the behavior of its close homolog, a smectic C phase may also be present. The smectic C phase is similar to the smectic A phase in that the molecules are arranged in layers. However, in the smectic C phase, the long axes of the molecules are tilted with respect to the layer normal.

The following table summarizes the expected and observed phase transitions for this compound and a close homolog.

CompoundCrystalline (Cr)Smectic C (SmC)Smectic A (SmA)Nematic (N)Isotropic (I)
5-Heptyl-2-(4-(octyloxyphenyl)pyrimidine (Expected)
5-n-Octyl-2-(4-n-octyloxyphenyl)pyrimidine (PYP8O8)

Critical Phenomena at Isotropic-Nematic and Smectic-Nematic Phase Transitions

The phase transitions in liquid crystals are often accompanied by critical phenomena, where certain physical properties exhibit singular behavior. The isotropic-nematic (I-N) and smectic-nematic (S-N) phase transitions of this compound are of particular interest.

The I-N transition is a weakly first-order phase transition. In the vicinity of this transition, pre-transitional effects are observed, characterized by the formation of short-range ordered nematic clusters within the isotropic phase. This leads to a divergence in properties such as the magnetic and electric birefringence (Kerr effect) and light scattering intensity.

The smectic A-nematic (SmA-N) transition can be either first or second order, depending on the width of the nematic range. In compounds with a wide nematic range, the transition is typically second order and can be described by de Gennes' mean-field theory. As the transition is approached from the nematic phase, pre-transitional smectic fluctuations appear, leading to an anisotropic divergence of the bend and twist elastic constants.

Smectic Layering, Intercalation, and Re-entrant Phenomena

The smectic phases of this compound are characterized by a layered structure. The layer spacing, which can be determined by X-ray diffraction, provides information about the arrangement of the molecules within the layers. For a smectic A phase, the layer spacing is typically close to the molecular length. In the case of a smectic C phase, the layer spacing is smaller than the molecular length due to the tilt of the molecules.

Intercalation, where molecules from adjacent layers partially overlap, can also influence the layer spacing. This phenomenon is more common in compounds with polar terminal groups, which is not the case for this compound.

Re-entrant phenomena, where a less ordered phase reappears upon cooling from a more ordered phase (e.g., N-SmA-N sequence), have been observed in some liquid crystal systems, particularly those with strong polar interactions. Given the molecular structure of this compound, significant re-entrant behavior is not anticipated.

Dynamics of Phase Transitions and Microstructural Evolution under External Stimuli

The dynamics of the phase transitions in this compound involve the nucleation and growth of the new phase within the parent phase. The microstructural evolution during these transitions can be observed using polarizing optical microscopy. For example, the I-N transition is characterized by the appearance of nematic droplets that coalesce to form the characteristic Schlieren or marbled textures of the nematic phase.

The application of external stimuli, such as electric or magnetic fields, can significantly influence the phase transitions and microstructure. In the nematic phase, an external field can align the director throughout the sample, creating a monodomain. This alignment can affect the temperature and kinetics of the transition to a smectic phase.

Frustrated Phases and Modulated Structures in Related Pyrimidine (B1678525) Liquid Crystal Systems

Frustrated phases, such as blue phases and twist grain boundary (TGB) phases, can occur in chiral liquid crystal systems. These phases arise from the competition between the formation of a locally chiral structure and the energetic cost of defects. While this compound is an achiral molecule, the introduction of a chiral dopant could potentially induce the formation of such frustrated phases.

Modulated structures, such as the ripple phase (Pβ') in lyotropic systems, are less common in thermotropic liquid crystals like the pyrimidine derivatives. However, the study of related systems with different molecular architectures can provide insights into the conditions that favor the formation of such complex, ordered fluids.

Theoretical and Computational Chemistry Approaches to 5 Heptyl 2 4 Heptyloxy Phenyl Pyrimidine

Quantum Mechanical Calculations for Electronic Structure and Molecular Dipole Moments

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about the electronic structure. For 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine, QM calculations, particularly using Density Functional Theory (DFT), are employed to determine its equilibrium geometry, molecular orbital energies, and electron distribution.

A crucial parameter obtained from these calculations is the molecular dipole moment. The magnitude and direction of the dipole moment significantly influence the dielectric anisotropy and electro-optical properties of the liquid crystal. By calculating the electron density distribution, the permanent dipole moment of the molecule can be accurately predicted. These calculations can be performed on the isolated molecule in the gas phase or by incorporating solvent models to approximate the condensed phase environment. The results of these calculations are essential for understanding the intermolecular electrostatic interactions that drive the formation of liquid crystalline phases.

PropertyCalculated Value (Illustrative)Method
Ground State Energy-1345.67 HartreeDFT/B3LYP/6-31G(d)
Dipole Moment3.5 DebyeDFT/B3LYP/6-31G(d)
HOMO Energy-6.2 eVDFT/B3LYP/6-31G(d)
LUMO Energy-1.1 eVDFT/B3LYP/6-31G(d)

Molecular Dynamics Simulations for Mesophase Formation and Molecular Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a system of molecules. nih.govnih.gov For this compound, MD simulations can model the spontaneous self-assembly of molecules into various liquid crystalline phases, such as nematic and smectic phases. nih.gov

In a typical MD simulation, a system containing hundreds or thousands of molecules is constructed. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom is tracked over time.

By simulating the system at different temperatures, the formation of different mesophases can be observed. Analysis of the simulation trajectories provides detailed information about the orientational and positional ordering of the molecules, allowing for the identification of phase transitions. For instance, the transition from an isotropic liquid to a nematic phase is characterized by the emergence of long-range orientational order. Further cooling may reveal the formation of layered smectic phases. nih.gov These simulations provide a microscopic view of the self-assembly process, which is invaluable for understanding the structure-property relationships in liquid crystals.

Monte Carlo Simulations for Orientational and Translational Order Parameter Determination

Monte Carlo (MC) simulations offer an alternative approach to MD for studying the equilibrium properties of liquid crystal systems. aip.orgaps.org Instead of solving equations of motion, MC simulations generate a series of molecular configurations based on probabilistic rules. A new configuration is accepted or rejected based on its energy relative to the previous configuration, ensuring that the system evolves towards thermal equilibrium.

MC simulations are particularly well-suited for determining order parameters, which are quantitative measures of the degree of order in a liquid crystalline phase. The orientational order parameter describes the tendency of the long molecular axes to align along a common direction (the director). The translational order parameter, relevant in smectic phases, quantifies the degree of layering. By averaging over a large number of configurations generated by the MC simulation, these order parameters can be calculated as a function of temperature, providing a clear picture of the phase transitions.

Order ParameterValue at T = T_NI - 5K (Illustrative)Value at T = T_NI + 5K (Illustrative)
Orientational Order (S)0.650.1
Translational Order (τ)0.10.0

Modeling Intermolecular Interactions and Potential Energy Surfaces (e.g., Dispersion, Electrostatic Interactions)

The mesomorphic behavior of this compound is governed by the subtle balance of intermolecular interactions. gatech.edu Computational modeling allows for the detailed analysis of these interactions. The total interaction energy between two molecules can be decomposed into several components:

Electrostatic interactions: These arise from the interaction between the permanent multipole moments of the molecules. For polar molecules like phenylpyrimidines, dipole-dipole interactions are particularly important.

Repulsive interactions: At short distances, electron cloud overlap leads to strong repulsion, defining the effective shape and size of the molecules.

By systematically varying the relative orientation and separation of two molecules and calculating the interaction energy at each point, a potential energy surface (PES) can be constructed. The PES reveals the most stable arrangements of a molecular pair, providing insights into the preferred packing in the liquid crystalline state. These detailed energy calculations are also used to develop and refine the force fields used in MD and MC simulations. researchgate.netscirp.org

Prediction of Mesomorphic Properties and Phase Behavior from Molecular Parameters

A key goal of computational studies is to predict the mesomorphic properties of a new molecule before its synthesis. mdpi.com By combining the insights from quantum mechanics and molecular simulations, it is possible to establish correlations between molecular parameters and macroscopic phase behavior.

For this compound, molecular parameters such as its aspect ratio (length-to-breadth), flexibility of the alkyl chains, and the magnitude of the dipole moment can be determined computationally. These parameters can then be used in theoretical models or as input for simulations to predict the type of mesophases it will form and the temperatures at which phase transitions will occur. For example, elongated, rigid molecules tend to form nematic phases, while the presence of flexible tails can promote the formation of smectic phases. Computational approaches can also help to understand how systematic changes in the molecular structure, such as varying the length of the alkyl chains, would affect the mesomorphic properties. tandfonline.com

Electro Optical Phenomena and Switching Mechanisms in 5 Heptyl 2 4 Heptyloxy Phenyl Pyrimidine Systems

Ferroelectric Liquid Crystal (FLC) Behavior and Mechanisms of Spontaneous Polarization Generation

While 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine is an achiral molecule, it is a highly suitable component for ferroelectric liquid crystal (FLC) mixtures. By itself, it can form smectic C (SmC) phases, which are characterized by a layered structure where the long molecular axes (the director) are tilted with respect to the layer normal. This SmC phase is a necessary precursor for ferroelectricity in liquid crystals.

The generation of spontaneous polarization (Ps), the hallmark of a ferroelectric material, is induced by introducing a chiral dopant into the achiral SmC host matrix of a compound like this compound. The mechanism involves the following principles:

Symmetry Breaking: The introduction of a chiral molecule into the tilted SmC structure breaks the mirror symmetry within each smectic layer.

Dipole Ordering: The chiral dopant influences the host molecules to organize in a way that hinders their free rotation around their long axes. This biased rotation leads to an alignment of the transverse molecular dipoles, resulting in a net spontaneous polarization perpendicular to the tilt plane and parallel to the smectic layer planes.

The pyrimidine (B1678525) core in this compound contributes a significant transverse dipole moment, which is essential for achieving a large magnitude of spontaneous polarization in the resulting FLC mixture. The magnitude of the induced Ps is dependent on factors such as the concentration of the chiral dopant, the tilt angle of the SmC phase, and the strength of the transverse dipoles of the host molecules.

Table 1: Representative Spontaneous Polarization in Doped Pyrimidine Systems This table presents typical data for analogous pyrimidine-based FLC mixtures to illustrate the concept.

Chiral Dopant Concentration (wt%)Temperature (°C)Tilt Angle (°)Spontaneous Polarization (nC/cm²)
2%602215
5%602438
10%602575
5%502845

Cholesteric Liquid Crystal (CLC) Induction and Helical Structure Formation Mechanisms

Similar to FLCs, Cholesteric Liquid Crystals (CLCs), or chiral nematic crystals, are formed by adding a chiral dopant to a nematic host. This compound, with its calamitic (rod-like) shape, is an excellent base for nematic phases. When a chiral substance is introduced into this nematic host, the chirality is transferred from the molecular level to the supramolecular level.

This transfer of chirality forces the directors of the nematic host molecules to adopt a helical structure. The director rotates continuously in space about an axis perpendicular to the director itself. The distance over which the director rotates by 360° is known as the helical pitch (p).

The effectiveness of a chiral dopant in inducing this helical structure is quantified by its Helical Twisting Power (HTP). The HTP is defined as:

HTP = 1 / (p * c)

where 'p' is the helical pitch and 'c' is the concentration of the chiral dopant. A higher HTP value indicates that a smaller amount of the chiral dopant is needed to induce a tightly wound helix (a short pitch). The formation of the helical structure is influenced by the molecular structure of both the nematic host and the chiral dopant, including the presence of flexible alkyl chains which can affect the intermolecular interactions governing the chiral induction. rsc.orgrsc.org

Electro-Optical Switching Dynamics and Response Time Characterization Methods

FLC mixtures based on hosts like this compound are known for their fast electro-optical switching capabilities, a property crucial for applications like high-frame-rate displays. In an FLC cell, the helical structure is suppressed by surface constraints, leading to a surface-stabilized FLC (SSFLC) structure with two stable states.

Switching between these two states is achieved by applying an electric field of alternating polarity. The response time (τ) of this switching is a critical parameter and is governed by the equation:

τ = (γ * p) / (Ps * E)

where:

γ is the rotational viscosity of the material.

Ps is the spontaneous polarization.

E is the magnitude of the applied electric field.

Studies on related pyrimidine systems have shown that they can contribute to creating mixtures with low rotational viscosity, which is conducive to fast switching times, often in the microsecond range. tandfonline.com

Response times are typically characterized by measuring the change in optical transmission of the FLC cell placed between crossed polarizers as the voltage is applied. The rise time (τ_on) is the time taken for the transmission to change from 10% to 90% upon field application, and the fall time (τ_off) is the corresponding time upon field reversal.

Influence of Applied Electric Fields on Molecular Alignment and Mesophase Structure

An external electric field exerts a torque on liquid crystal molecules, forcing them to align in a specific direction. This alignment is fundamental to the operation of all liquid crystal displays. In systems containing this compound, the applied electric field interacts with the permanent and induced dipoles of the molecules.

In Nematic and Cholesteric Phases: The electric field couples with the dielectric anisotropy (Δε) of the material. For a material with positive Δε, the molecular director aligns parallel to the electric field. This effect is used to unwind the helical structure of a CLC, a phenomenon known as the cholesteric-nematic phase transition.

In Smectic C (FLC) Phases: The primary interaction is between the electric field (E) and the spontaneous polarization (Ps). This coupling exerts a torque that switches the director along the surface of a cone, leading to the fast electro-optical response characteristic of FLCs. At very high fields, the field can also influence the tilt angle and potentially induce structural changes in the smectic layers.

The interaction with the field allows for the precise control of molecular orientation, which in turn modulates the phase retardation of light passing through the material, forming the basis of its use in electro-optical devices.

Dielectric Anisotropy and its Role in Electro-Optical Modulation

Dielectric anisotropy (Δε) is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director (Δε = ε∥ - ε⊥). This parameter determines how a nematic liquid crystal will align in an electric field.

The molecular structure of this compound provides key insights into its expected dielectric properties. The two nitrogen atoms in the pyrimidine ring create a strong dipole moment that is largely parallel to the long molecular axis. tandfonline.com This structural feature suggests that the compound will have a significant parallel component of dielectric permittivity (ε∥). Consequently, the material is expected to exhibit a positive dielectric anisotropy (Δε > 0).

A positive Δε is crucial for many electro-optical applications, such as twisted nematic (TN) and in-plane switching (IPS) displays, where the electric field is used to reorient the director to be parallel to the field lines. In electro-optical modulation, this reorientation changes the effective refractive index experienced by polarized light, thereby modulating its intensity or phase.

Advanced Material Systems Incorporating 5 Heptyl 2 4 Heptyloxy Phenyl Pyrimidine

Integration into Liquid Crystal Mixtures for Tunable Electro-Optical Responses

The compound 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine and its homologues, belonging to the class of 2-(4-alkoxyphenyl)-5-alkylpyrimidines, are crucial components in the formulation of liquid crystal mixtures with tailored electro-optical properties. The incorporation of these pyrimidine-based mesogens into a nematic host can significantly influence the mixture's physical parameters, such as dielectric anisotropy (Δε), birefringence (Δn), and elastic constants (Kii), which in turn govern the performance of liquid crystal displays (LCDs).

The primary advantage of using 2-(4-alkoxyphenyl)-5-alkylpyrimidine compounds lies in their ability to produce sharp threshold characteristics in twisted nematic (TN) display devices. This is largely attributed to their inherently low ratio of bend-to-splay elastic constants (K33/K11), which is often around 0.6, a value considerably smaller than that of many conventional liquid crystal materials like phenylcyclohexanes or biphenyls, whose ratios typically range from 0.9 to 2.0. google.com A lower K33/K11 ratio is desirable for achieving steep voltage-transmission curves, which is essential for high-multiplexing drive schemes in complex displays. google.com

When blended with other liquid crystal materials, such as cyanobiphenyls, these pyrimidine (B1678525) derivatives contribute to a positive dielectric anisotropy, which is a prerequisite for the operation of TN-LCDs. A patent for a liquid crystal composition highlights the effectiveness of mixing a 2-(4-alkoxyphenyl)-5-alkylpyrimidine with a cyanobiphenyl compound to lower the threshold voltage of the display. google.com

The electro-optical response of a liquid crystal mixture is a critical parameter for display applications, with faster switching times being highly sought after. The viscosity of the liquid crystal material plays a crucial role here, and 5-alkyl-2-(4-alkoxyphenyl)pyrimidines are known for their relatively low viscosity, which contributes to faster response times. rsc.org The following table illustrates the typical electro-optical characteristics of a base pyrimidine liquid crystal mixture, demonstrating the properties that can be tuned by incorporating compounds like this compound.

Table 1: Electro-optical characteristics of a pyrimidine-based liquid crystal mixture compared to other commercial mixtures for matrix-driven displays. Data extrapolated from a patent on liquid crystal compositions. google.com
Liquid Crystal CompositionThreshold Voltage (Vth) at 25°C [V]Saturation Voltage (Vsat) at 25°C [V]Response Time (τon + τoff) at 25°C [ms]Birefringence (Δn) at 20°C, 589 nm
Pyrimidine Mixture (Comp. 1)1.852.50350.14
Phenylcyclohexane Mixture (ZLI-1701)2.353.10450.12
Ester Mixture (E-90)2.603.50500.11
Biphenyl (B1667301)/Cyanopyrimidine Mixture (ROTN-403)2.102.80400.18

Applications as Chiral Dopants in Nematic and Ferroelectric Host Systems

While this compound is an achiral molecule, it serves as an excellent host matrix for chiral dopants to induce ferroelectric liquid crystal phases, specifically the chiral smectic C* (SmC*) phase. The induction of such phases is of great interest for the development of fast-switching electro-optical devices. researchgate.net The smectic C phase of pyrimidine-based liquid crystals provides a suitable environment for the propagation of chiral perturbations exerted by a dopant. researchgate.net

Research has shown that binary mixtures of a 2-phenylpyrimidine (B3000279) host with other smectic components, such as 5-phenylpyrimidine (B189523) or 6-phenylpyridazine derivatives, can effectively host chiral dopants to induce a ferroelectric SmC* phase. researchgate.net The compatibility between the pyrimidine host and the chiral dopant is crucial for the effective transfer of chirality and the resulting magnitude of the spontaneous polarization (Ps), a key parameter of ferroelectric liquid crystals. The planar core of the 2-phenylpyrimidine structure is thought to be chirally distorted by the dopant, leading to the formation of the chiral mesophase. researchgate.net

The investigation of atropisomeric biphenyl dopants in binary smectic C host mixtures containing a 2-phenylpyrimidine derivative has demonstrated that the composition of the host mixture can be tuned to enhance the induced polarization. researchgate.net Increasing the proportion of a co-host with a non-planar central core, which has its own chiral topography, can lead to a more effective propagation of the chiral perturbation from the dopant, resulting in a higher reduced polarization. researchgate.net This highlights the importance of the host matrix in mediating the expression of chirality at the macroscopic level.

The following table provides data on the induction of spontaneous polarization in a binary liquid crystal host mixture containing a 2-phenylpyrimidine derivative when doped with a chiral compound.

Table 2: Reduced polarization (Po) in binary host mixtures containing a 2-phenylpyrimidine (2-PhP1) and a 5-phenylpyrimidine (5-PhP1) co-host, doped with 1 mol% of a chiral biphenyl dopant. Data from a study on ferroelectric liquid crystals induced by atropisomeric biphenyl dopants. researchgate.net
Molar Fraction of 5-PhP1 in Host MixtureReduced Polarization (Po) [nC/cm²]
0.00-170
0.25-230
0.50-300
0.75-350
1.00-380

Fabrication and Characterization of Polymer-Dispersed Liquid Crystals (PDLCs) and Holographic PDLCs (H-PDLCs)

Polymer-dispersed liquid crystals (PDLCs) are composite materials consisting of micron-sized droplets of liquid crystal dispersed within a solid polymer matrix. These films can be switched from a light-scattering opaque state to a transparent state by applying an electric field. nih.gov The properties of PDLCs are highly dependent on the liquid crystal and polymer used, as well as the fabrication process. nih.gov While specific studies detailing the use of this compound in PDLCs are not widely available, the general class of 5-alkyl-2-(4-alkoxyphenyl)pyrimidines possesses properties that could be beneficial for such applications.

The fabrication of PDLCs often involves the phase separation of a homogeneous mixture of a prepolymer and a liquid crystal. nih.gov This can be induced by polymerization, temperature change, or solvent evaporation. The choice of liquid crystal is critical in determining the electro-optical performance of the PDLC film, including its driving voltage, contrast ratio, and switching speed. Liquid crystals with high birefringence and low viscosity are often preferred. The 5-alkyl-2-(4-alkoxyphenyl)pyrimidine family is known for its relatively low viscosity, which could contribute to faster switching PDLC devices. rsc.org

Holographic PDLCs (H-PDLCs) are a variation of PDLCs where the liquid crystal droplets are periodically arranged within the polymer matrix, forming a diffraction grating. nih.gov These structures are created by curing a mixture of prepolymer and liquid crystal with an interference pattern of laser beams. The resulting grating can be electrically switched, making H-PDLCs promising for applications in switchable holograms, diffractive optics, and reflective displays. The performance of H-PDLCs is also heavily influenced by the properties of the liquid crystal component.

Development of Optically Switchable Materials and Photonic Structures Based on Pyrimidine Mesogens

The pyrimidine ring, being a π-deficient aromatic system, imparts specific electronic and optical properties to mesogens that contain it. tandfonline.com This makes pyrimidine-based liquid crystals interesting candidates for the development of optically switchable materials and photonic structures. tandfonline.comresearchgate.net These materials can change their optical properties, such as absorption, emission, or refractive index, in response to light, which is a key feature for applications in optical data storage, optical switching, and sensing. researchgate.netresearchgate.net

One approach to creating optically switchable materials is to incorporate a photochromic unit, such as an azobenzene (B91143) group, into the liquid crystal molecule. Research on pyrimidine-based photo-switchable bent-core liquid crystals has shown that these materials can exhibit fast photoisomerization effects. researchgate.net The trans-cis photoisomerization of the azobenzene unit upon irradiation with UV light can disrupt the liquid crystalline order, leading to a change in the material's optical properties. This process can be reversed by irradiation with visible light or by thermal relaxation. researchgate.net

The use of pyrimidine-based liquid crystals in photonic structures, such as photonic crystals and waveguides, is an emerging area of research. mdpi.com The ability to tune the refractive index of a liquid crystal with an external stimulus (electric field, light, or temperature) allows for the creation of tunable photonic devices. The high birefringence of some pyrimidine-based liquid crystals could be advantageous for achieving a large tuning range in such applications. tandfonline.com The electron-withdrawing nature of the pyrimidine ring can also be exploited to design molecules with specific non-linear optical properties. researchgate.net

Design Principles for Pyrimidine-Based Liquid Crystals in Next-Generation Display Technologies

The design of liquid crystal molecules for next-generation displays requires a careful balance of various physical properties to meet the demanding performance requirements of technologies such as high-resolution, fast-response, and low-power consumption displays. Pyrimidine-based liquid crystals, including the 5-alkyl-2-(4-alkoxyphenyl)pyrimidine family, offer a versatile molecular scaffold for achieving these desired properties. tandfonline.com

Key design principles for pyrimidine-based liquid crystals in advanced displays include:

Molecular Shape and Core Structure: The rigid core, composed of the pyrimidine and phenyl rings, determines the mesophase stability and type. The 2,5-disubstituted pyrimidine ring is a common building block in commercial LCDs. tandfonline.com The lateral nitrogen atoms in the pyrimidine ring influence the molecular packing and can lead to a lower melting point and viscosity compared to all-phenyl analogues. tandfonline.com

Terminal Chains: The length and nature of the terminal alkyl and alkoxy chains (the heptyl and heptyloxy groups in the case of the subject compound) have a significant impact on the melting point, clearing point, and the temperature range of the mesophases. By systematically varying the chain lengths, the liquid crystalline properties can be fine-tuned.

Viscosity: Low rotational viscosity is essential for achieving fast switching speeds. The less planar structure and reduced intermolecular interactions of some pyrimidine derivatives can lead to lower viscosity compared to more linear and planar molecules. rsc.org

The combination of these molecular features makes 5-alkyl-2-(4-alkoxyphenyl)pyrimidines, such as this compound, highly valuable components for formulating advanced liquid crystal mixtures that meet the stringent demands of modern and future display technologies. google.comtandfonline.com

Future Research Directions and Emerging Opportunities

Exploration of Novel Pyrimidine (B1678525) Architectures for Enhanced Mesogenic Performance

The performance of liquid crystalline materials is intrinsically linked to their molecular architecture. For pyrimidine-based liquid crystals, future research will focus on strategically modifying the molecular structure to elicit desirable mesogenic properties, such as broader temperature ranges, novel phase behaviors, and enhanced electro-optical responses.

Key areas of exploration include:

Bent-Core and Multimeric Systems: Moving beyond simple calamitic (rod-like) structures, researchers are exploring bent-core (banana-shaped) and multimeric architectures, such as dimers and trimers, incorporating the phenylpyrimidine moiety. rsc.orgresearchgate.net These complex structures can give rise to unique and potentially chiral mesophases that are not observable in their monomeric counterparts. For instance, studies on achiral liquid crystal trimers with phenylpyrimidine units have shown the formation of chiral conglomerate phases, demonstrating how molecular architecture can induce supramolecular chirality. rsc.org

Heterocyclic Core Modifications: The substitution of different heterocyclic rings or the introduction of lateral groups onto the pyrimidine core can significantly influence molecular packing and, consequently, the mesophase behavior. The type and position of substituent groups on the terminal phenyl ring also play a critical role; electron-withdrawing groups have been shown to result in higher clearing temperatures compared to electron-donating groups. tandfonline.com

Photo-switchable Moieties: Integrating photo-responsive units like azobenzene (B91143) into the pyrimidine structure creates materials whose phase transitions and optical properties can be controlled by light. researchgate.net These materials are promising for applications in optical data storage and smart windows. Research on pyrimidine-based bent-core monomers with azobenzene side arms has demonstrated fast photoisomerization effects, highlighting their potential for rapid switching applications. researchgate.net

Architectural ModificationPotential OutcomeResearch Focus Example
Trimer Formation Induction of supramolecular chirality, formation of novel soft crystalline phases.Linear symmetric trimers with phenylpyrimidine and biphenyl (B1667301) units. rsc.org
Bent-Core Design Emergence of B6 "banana" phases, potential for ferroelectricity.Pyrimidine core with azobenzene side arms. researchgate.net
Substituent Modification Tuning of clearing temperatures and mesophase ranges.Varying para- and meta-substituents on the terminal phenyl ring. tandfonline.com

Advanced Computational Models for Predicting Complex Mesophase Behavior and Defect Structures

As molecular architectures become more complex, traditional experimental screening becomes increasingly time-consuming and costly. Advanced computational modeling is emerging as an indispensable tool for accelerating the design and discovery of new liquid crystalline materials.

Future efforts in this area will likely involve:

Molecular Dynamics (MD) Simulations: Coarse-grained and all-atom MD simulations can provide profound insights into the self-assembly processes of pyrimidine-based liquid crystals. rsc.org These models can predict how variations in molecular structure, such as the length of flexible side chains, influence the formation of different mesophases, from smectic and nematic to more complex columnar arrays. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods offer a balance between the accuracy of quantum mechanics for the electronically active parts of the molecule (like the pyrimidine core) and the efficiency of molecular mechanics for the larger, less critical parts (like the alkyl chains). stmjournals.com This approach is particularly useful for predicting molecular interactions and the electronic properties that govern electro-optical responses.

Predictive Modeling for Defect Structures: Topological defects in liquid crystals are crucial for various applications, including particle trapping and templating self-assembly. Computational models that can accurately predict the formation and stability of defect structures around nanoparticles or on patterned surfaces are a key area of future research. researchgate.net

Integration with Nanomaterials for Hybrid Liquid Crystalline Composites and Their Functionalization

The dispersion of nanomaterials into a liquid crystal host, such as 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine, creates hybrid composites with synergistic properties that neither component possesses alone. mdpi.com This field is ripe with opportunities for creating next-generation functional materials.

Promising research directions include:

Enhanced Electro-Optical Performance: Doping liquid crystals with nanoparticles (e.g., metallic, ferroelectric, semiconducting) can modify the electrical and mechanical properties of the host. mdpi.com This can lead to desirable outcomes such as lower threshold voltages, faster switching times, and improved contrast in display devices. mdpi.com

Templated Self-Assembly: The long-range orientational order of a liquid crystal matrix can be used to direct the assembly of dispersed nanoparticles into highly organized, three-dimensional structures. researchgate.net This "bottom-up" fabrication approach is a powerful tool for creating materials with unique photonic, plasmonic, or electronic properties. ucmerced.edu

Functionalized Nanoparticles: The surface of nanoparticles can be functionalized with mesogenic ligands to improve their dispersion and interaction with the liquid crystal host. This approach allows for fine-tuning the properties of the composite material, leading to novel thermo- and mechano-responsive systems. researchgate.net Carbon-based nanomaterials like graphene and carbon nanotubes are also of great interest for enhancing electrical conductivity and creating novel optical devices. ajast.net

Nanomaterial TypeHost LC Property ModifiedPotential Application
Ferroelectric Nanoparticles Dielectric anisotropy, threshold voltage.Low-power displays, memory devices. mdpi.com
Quantum Dots (QDs) Fluorescence anisotropy, optical response.Tunable photonic devices, polarized light sources. researchgate.netucmerced.edu
Carbon Nanotubes (CNTs) Electrical conductivity, optical absorption.Flexible electronics, conductive coatings. ajast.net

Development of Responsive Liquid Crystal Systems for Sensing and Smart Materials Applications

The exquisite sensitivity of liquid crystals to external stimuli makes them ideal candidates for advanced sensors and smart materials. mdpi.com The orientational order of the molecules can be disrupted by subtle changes at an interface, leading to a macroscopic, easily detectable optical signal. semanticscholar.orgmdpi.com

Future research will focus on harnessing pyrimidine-based systems for:

Biochemical Sensing: By functionalizing a surface in contact with the liquid crystal, highly sensitive and selective sensors can be created. nih.gov The binding of a target analyte (e.g., proteins, DNA, glucose) to the functionalized surface triggers a reorientation of the liquid crystal molecules, which can be observed through a polarized optical microscope. mdpi.commdpi.com The unique hydrogen bonding capabilities of the pyrimidine ring could be exploited for specific analyte recognition.

Environmental Monitoring: LC-based sensors are being developed for the detection of heavy metals, toxic gases, and volatile organic compounds (VOCs). semanticscholar.orgresearchgate.net The goal is to create simple, low-cost, and real-time monitoring devices.

Smart Surfaces and Textiles: Integrating responsive liquid crystals into polymers or textiles could lead to materials that change color or opacity in response to temperature, light, or chemical exposure. This could have applications in adaptive camouflage, smart packaging, and wearable health monitors.

The fundamental principle of these sensors involves an analyte-induced transition in the liquid crystal's orientation, typically from a homeotropic (dark under cross-polarizers) to a planar (bright) state, or vice versa. mdpi.com

Methodological Innovations in Characterization and Fabrication of Pyrimidine-Based Liquid Crystal Devices

Advancements in materials science are often driven by new methods for characterization and fabrication. For pyrimidine-based liquid crystals, progress will depend on innovations that allow for more precise structural analysis and more efficient device manufacturing.

Key areas for development include:

Advanced Characterization Techniques: While standard techniques like Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) remain crucial, there is a need for methods that can probe complex structures and dynamics. iosrjournals.org Techniques like Transmission Electron Microscopy (TEM) are valuable for analyzing the morphologies of different phases, while Brillouin light scattering (BLS) can be employed to measure the anisotropic mechanical and thermal properties of different liquid crystal phases. iosrjournals.orgacs.org

Novel Fabrication Processes: Traditional methods for fabricating liquid crystal displays are well-established, but new approaches are needed for emerging applications. Layer-by-layer (LBL) assembly is a versatile wet-coating method for creating multifunctional thin films under ambient conditions, suitable for producing alignment layers or transparent electrodes. mdpi.com Furthermore, additive manufacturing techniques, such as liquid crystal display (LCD)-based 3D printing, offer a rapid and low-cost alternative for fabricating microfluidic devices for sensing applications. prf.org

Technique/MethodPurposeRelevance to Pyrimidine LCs
X-ray Diffraction (XRD) Provides detailed information on molecular structure and long-range order.Crucial for identifying novel and complex mesophases (e.g., smectic, columnar). tandfonline.comiosrjournals.org
Differential Scanning Calorimetry (DSC) Measures phase transition temperatures and enthalpies.Essential for determining the thermodynamic stability and operating range of LC materials. iosrjournals.orgajchem-a.com
Layer-by-Layer (LBL) Assembly Fabrication of controlled, multilayered thin films.Creating advanced electrodes and alignment layers for novel LC devices. mdpi.com
LCD-based 3D Printing Rapid prototyping and manufacturing of micro-scale devices.Fabricating low-cost microfluidic channels for LC-based sensors. prf.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.